Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
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Description
Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a useful research compound. Its molecular formula is C30H38N2O5 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that contributes to its biological activity. The molecular formula is C38H55N3O4 with a molecular weight of approximately 617.88 g/mol. Its structure includes an octahydroindole core which is known for conferring rigidity and stability to the molecule.
Synthesis
The synthesis of this compound typically involves several steps including the use of chiral auxiliaries to ensure enantiomeric purity. A notable method described in the literature involves the use of enzymatic kinetic resolution to achieve optically active derivatives with high yields and selectivity .
Anticancer Properties
Research indicates that derivatives of octahydroindole compounds exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound has been evaluated for its efficacy against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |
Neuroprotective Effects
Additionally, compounds with similar structural features have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
-
Case Study on Anticancer Activity :
A study published in Molecules highlighted the anticancer potential of octahydroindole derivatives where the specific compound showed promising results against breast cancer cell lines. The study utilized various assays to confirm cell viability reduction and apoptosis induction . -
Neuroprotective Study :
Another research article focused on the neuroprotective properties of similar compounds in a mouse model of Alzheimer's disease. The findings suggested that these compounds could significantly improve cognitive function and reduce amyloid plaque accumulation .
Properties
IUPAC Name |
benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-21(31-25(29(34)36-2)18-17-22-11-5-3-6-12-22)28(33)32-26-16-10-9-15-24(26)19-27(32)30(35)37-20-23-13-7-4-8-14-23/h3-8,11-14,21,24-27,31H,9-10,15-20H2,1-2H3/t21-,24+,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDCWVCJSURDDM-KOMOQGMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3)NC(CCC4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)N[C@@H](CCC4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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